2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide, also known as TAK-659, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a potent and selective inhibitor of the protein kinase B-cell lymphoma 2 (BCL-2), which plays a crucial role in the survival of cancer cells.
Wirkmechanismus
BCL-2 is a protein that regulates the survival of cells by preventing apoptosis. In cancer cells, BCL-2 is overexpressed, which allows the cells to evade apoptosis and continue to proliferate. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide selectively binds to BCL-2 and inhibits its function, leading to the induction of apoptosis in cancer cells. The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide makes it a promising candidate for cancer therapy.
Biochemical and physiological effects:
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been shown to have potent anti-cancer activity in preclinical studies. It has demonstrated efficacy in various cancer cell lines, including those that are resistant to other anti-cancer drugs. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also shown favorable pharmacokinetic properties, such as good oral bioavailability and a long half-life, which make it suitable for clinical development.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is a potent and selective inhibitor of BCL-2, which allows for the study of the role of BCL-2 in cancer biology. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has also demonstrated synergistic effects when combined with other anti-cancer drugs, which can be useful for developing combination therapies. However, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has some limitations for lab experiments. It is a relatively new compound, and its long-term toxicity and safety profile are not fully understood. Moreover, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is expensive and may not be readily available for all researchers.
Zukünftige Richtungen
There are several future directions for the research of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide. First, clinical trials are needed to evaluate the safety and efficacy of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in cancer patients. Second, the combination of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide with other anti-cancer drugs should be further explored to identify optimal combination therapies. Third, the mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide should be studied in more detail to understand its effects on cancer cells. Fourth, the potential use of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide in other diseases, such as autoimmune disorders, should be investigated. Finally, the development of more potent and selective inhibitors of BCL-2 based on the structure of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide should be pursued.
Conclusion:
In conclusion, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide is a promising compound with potential therapeutic applications in cancer. Its selective inhibition of BCL-2 makes it a valuable tool for studying the role of BCL-2 in cancer biology. 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has demonstrated potent anti-cancer activity in preclinical studies and has favorable pharmacokinetic properties. However, further research is needed to evaluate its safety and efficacy in clinical trials and to identify optimal combination therapies.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with N-(1-methyl-4-piperidinyl)propanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds under mild conditions and yields 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide as a white solid with a purity of more than 99%.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the anti-apoptotic protein BCL-2. Moreover, 2-(4-chloro-3-methylphenoxy)-N-(1-methyl-4-piperidinyl)propanamide has demonstrated synergistic effects when combined with other anti-cancer drugs, such as venetoclax and rituximab.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-11-10-14(4-5-15(11)17)21-12(2)16(20)18-13-6-8-19(3)9-7-13/h4-5,10,12-13H,6-9H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITVSCUIKVIVNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2CCN(CC2)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.